N-((Benzyloxy)carbonyl)-N-methyl-L-serine
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Overview
Description
N-((Benzyloxy)carbonyl)-N-methyl-L-serine is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the serine molecule. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-serine typically involves the reaction of L-serine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of these systems allows for better control of reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-((Benzyloxy)carbonyl)-N-methyl-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium-catalyzed hydrogenation is often used to remove the benzyloxycarbonyl group.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include free amines, oxo derivatives, and substituted amino acid derivatives .
Scientific Research Applications
N-((Benzyloxy)carbonyl)-N-methyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((Benzyloxy)carbonyl)-N-methyl-L-serine involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine. This property makes it a valuable tool in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
- N-((Benzyloxy)carbonyl)-L-cysteine
- N-((Benzyloxy)carbonyl)-L-proline
- N-((Benzyloxy)carbonyl)-L-lysine
Uniqueness
N-((Benzyloxy)carbonyl)-N-methyl-L-serine is unique due to its specific structure, which includes a methyl group on the nitrogen atom. This structural feature provides additional steric hindrance, making it more resistant to certain chemical reactions compared to other similar compounds. Additionally, the presence of the serine moiety allows for specific interactions with enzymes and proteins, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C12H15NO5 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-13(10(7-14)11(15)16)12(17)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
ZGXRJPNWRCOFEG-JTQLQIEISA-N |
Isomeric SMILES |
CN([C@@H](CO)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C(CO)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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